molecular formula C18H20N2O B2738991 1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole CAS No. 378766-45-1

1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B2738991
CAS No.: 378766-45-1
M. Wt: 280.371
InChI Key: LBMMQJIHRAYOJU-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-methylpropanal and phenylmethanol under acidic conditions to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpropyl)-2-(phenylmethyl)benzimidazole
  • 1-(2-Methylpropyl)-2-(methoxymethyl)benzimidazole
  • 1-(2-Methylpropyl)-2-(chloromethyl)benzimidazole

Uniqueness

1-(2-methylpropyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of the phenoxymethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

1-(2-methylpropyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMQJIHRAYOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500 mL flask fitted with a stir-bar, addition funnel, and Ar inlet was charged with 2-(phenoxymethyl)-1H-benzimidazole (61) (10.0 g, 44.6 mmol) and K2CO3 (12.3 g, 89.2 mmol). DMF (120 mL) was added followed by 1-bromo-2-methylpropane (9.17 g, 66.9 mmol). The suspension was heated in a 90° C. bath for 18 hr. Another 900 mg of 1-bromo-2-methylpropane were then added, and the mixture stirred another 3 hr until the starting material was down to 2% as measured by HPLC. The mixture was cooled to rt, and the solids were filtered off and rinsed with EtOAc (250 mL). The filtrate was then washed with saturated NH4Cl (2×200 mL), H2O (2×200 mL), and brine (100 mL), filtered through phase separation paper, and concentrated in vacuo to a yellow oil. Upon standing the oil crystallized, and was subsequently triturated with hexanes:EtOAc 20:1 (30 mL). The crystals were filtered and rinsed with hexanes (2×10 mL). Upon drying, 10.2 g of Compound #10 were obtained as an off-white, crystalline solid (84%). 1H NMR (300 MHz, CDCl3): δ 7.82 (m, 1H), 7.42-7.28 (m, 5H), 7.12 (d, 2H), 7.02 (t, 1H), 5.40 (s, 2H), 4.14 (d, 2H), 2.35 (sept, 1H), 0.98 (d, 6H) ppm. HPLC analysis (5:10:85 H2O:A1:MeOH) showed a purity of 98% with a retention time of 4.9 min and 2% starting material with a retention time of 3.4 min. Extension of the reaction time should reduce the percentage of starting material.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

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